tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate
CAS No.: 1016680-39-9
Cat. No.: VC8189950
Molecular Formula: C13H18F2N2O2
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016680-39-9 |
|---|---|
| Molecular Formula | C13H18F2N2O2 |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
| Standard InChI Key | LZPQJWNVGUJWOO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)F)F |
Introduction
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a tert-butyl carbamate group attached to an aminoethyl chain, which is further substituted with a 2,4-difluorophenyl moiety. Its structure and properties suggest potential use in drug design, particularly as a precursor or intermediate in the synthesis of biologically active molecules.
Synthesis
The synthesis of tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate typically involves:
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Starting Materials: A fluorinated benzaldehyde derivative and tert-butyl carbamate.
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Key Reaction Steps:
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Reductive amination or alkylation to introduce the aminoethyl chain.
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Coupling with tert-butyl carbamate under mild conditions to form the final product.
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Catalysts and Reagents:
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Commonly used reagents include reducing agents like sodium borohydride or catalytic hydrogenation for reductive amination.
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Applications
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Pharmaceutical Intermediates:
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The presence of the carbamate group makes it a versatile intermediate for prodrug development due to its ability to undergo enzymatic cleavage.
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The difluorophenyl group contributes to enhanced metabolic stability and bioactivity.
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Drug Design:
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The compound's structure suggests potential as a building block for inhibitors targeting enzymes or receptors due to its hydrophobic aromatic ring and polar amino group.
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Biological Activity:
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While specific biological activities are not explicitly documented in the provided sources, similar compounds exhibit antimicrobial, anticancer, and enzyme inhibitory properties.
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Computational Insights
Density Functional Theory (DFT) calculations could provide insights into the electronic structure of this compound:
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HOMO-LUMO Gap: Indicates its chemical reactivity and stability.
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Dipole Moment: Suggests solubility behavior and interaction with biological targets.
Comparative Analysis with Related Compounds
Challenges in Research
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Synthesis Complexity:
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The introduction of fluorine atoms requires specialized reagents and conditions.
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Protection/deprotection steps involving the carbamate group must be carefully controlled.
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Biological Testing:
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Limited data on pharmacokinetics and toxicity necessitate further investigation.
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Environmental Concerns:
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Fluorinated compounds can have persistent environmental effects; hence, their synthesis should adhere to green chemistry principles.
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